phenyl cyanomethanesulfonate
CAS No.: 71517-72-1
Cat. No.: VC4124482
Molecular Formula: C8H7NO3S
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71517-72-1 |
|---|---|
| Molecular Formula | C8H7NO3S |
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | phenyl cyanomethanesulfonate |
| Standard InChI | InChI=1S/C8H7NO3S/c9-6-7-13(10,11)12-8-4-2-1-3-5-8/h1-5H,7H2 |
| Standard InChI Key | VWILMJKBEWDTBO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OS(=O)(=O)CC#N |
| Canonical SMILES | C1=CC=C(C=C1)OS(=O)(=O)CC#N |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
Phenyl cyanomethanesulfonate features a sulfonate ester group (-SO₃-) bonded to a cyanomethyl (-CH₂CN) unit and a phenyl ring. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇NO₃S | |
| Molecular Weight | 197.21 g/mol | |
| SMILES | C1=CC=C(C=C1)OS(=O)(=O)CC#N | |
| InChIKey | YKDVEHLIKZSIDU-UHFFFAOYSA-N | |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
The electron-withdrawing sulfonate and cyano groups confer polar characteristics, enhancing its reactivity in nucleophilic substitutions and cycloadditions .
Synthesis and Reaction Mechanisms
Preparation Methods
Phenyl cyanomethanesulfonate is synthesized via the dehydration of phenyl hydroxymethanesulfonate intermediates. Krutak et al. first reported its preparation, though detailed experimental protocols were later refined by Fischer and Troschuetz . A representative synthesis involves:
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Sulfonation: Reaction of cyanomethanesulfonyl chloride with phenol in the presence of a base.
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Dehydration: Removal of water under acidic conditions to yield the final product .
Pinner Reaction
The compound reacts with amines in Pinner reactions to form phenoxysulfonylketene aminals, intermediates for heterocycles like 2-aminopyridine-3-sulfonates . For example:
Nucleophilic Additions
Density functional theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal that phenyl cyanomethanesulfonate undergoes nucleophilic addition with amines via a two-step mechanism. The cyano group directs nucleophilic attack, forming zwitterionic intermediates that tautomerize to stable products .
Applications in Organic Synthesis
Heterocyclic Compound Synthesis
Phenyl cyanomethanesulfonate is pivotal in constructing nitrogen- and sulfur-containing heterocycles:
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2-Aminopyridine-3-sulfonates: Cyclocondensation with C₃-biselectrophiles (e.g., β-diketones) yields pharmacologically active pyridine derivatives .
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Quinoline Analogues: Used in the synthesis of kinase inhibitors, leveraging its sulfonate group for enhanced solubility and binding affinity .
Medicinal Chemistry
Derivatives of phenyl cyanomethanesulfonate exhibit bioactivity in preclinical studies:
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Anticancer Agents: Sulfonamide derivatives show inhibitory effects on tyrosine kinases, targeting angiogenesis in tumors .
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Antimicrobials: Pyridine-sulfonate hybrids demonstrate moderate activity against Gram-positive bacteria .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recent Advances and Future Directions
Mechanistic Insights
Recent DFT studies have elucidated the role of solvent polarity in reaction pathways. Polar aprotic solvents (e.g., DMF) accelerate zwitterion formation, while non-polar solvents favor stepwise mechanisms .
Sustainable Synthesis
Efforts to replace toxic solvents (e.g., THF) with ionic liquids or water are underway, aiming to improve the environmental footprint of phenyl cyanomethanesulfonate-based syntheses .
Drug Discovery
Ongoing research explores its utility in PROTACs (Proteolysis-Targeting Chimeras), where sulfonate groups facilitate E3 ligase recruitment .
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